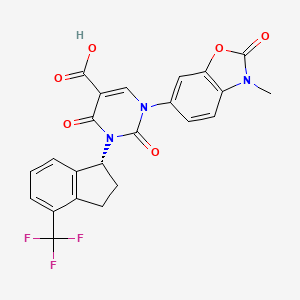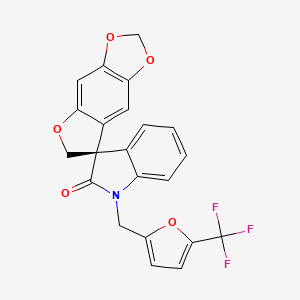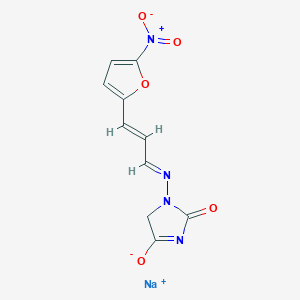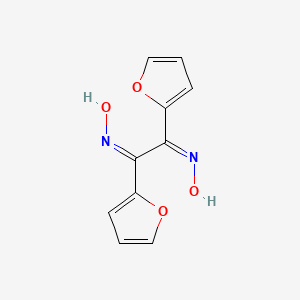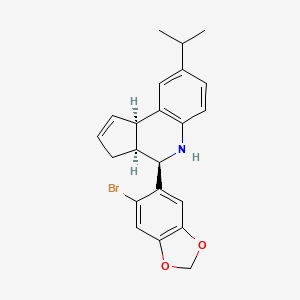
GKT137831
説明
セタナキシブは、開発コードGKT-831としても知られており、NADPHオキシダーゼアイソフォームNOX4とNOX1の経口バイオアベイラブルなデュアルインヒビターです。 ピラゾロピリジンジオン化学シリーズに属し、臨床試験に入った唯一の特異的NADPHオキシダーゼ阻害剤です 。 セタナキシブは、頭頸部扁平上皮癌、糖尿病性腎症、網膜症、アテローム性動脈硬化症、肝線維症、骨粗鬆症、肺高血圧症、特発性肺線維症など、さまざまなin vitroおよびin vivo動物薬理学的モデルで生物学的活性を示しています .
科学的研究の応用
Setanaxib has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, Setanaxib is used as a tool compound to study the role of NADPH oxidases in oxidative stress and related diseases . In biology, Setanaxib is used to investigate the molecular mechanisms underlying various pathological conditions, such as fibrosis, cancer, and cardiovascular diseases .
In medicine, Setanaxib has shown promising results in preclinical and clinical studies for the treatment of various diseases, including primary biliary cholangitis, diabetic nephropathy, and idiopathic pulmonary fibrosis . In industry, Setanaxib is being developed as a potential therapeutic agent for the treatment of fibrotic rare diseases and solid tumors .
作用機序
セタナキシブの作用機序は、NADPHオキシダーゼアイソフォームNOX4とNOX1の阻害を含みます。 NADPHオキシダーゼは、活性酸素種(ROS)を生成する酵素であり、細胞シグナル伝達、増殖、分化など、さまざまな細胞プロセスに重要な役割を果たします 。 NOX4とNOX1を阻害することで、セタナキシブはROSの生成を減らし、それによって酸化ストレスとその関連する病理学的影響を防ぎます .
セタナキシブは、抗線維症経路と抗炎症経路の両方を通じてその効果を発揮します。 それは、複数の線維化および炎症経路をダウンレギュレートし、さまざまな組織における線維症と炎症の進行を防ぎます 。 セタナキシブの作用機序に関与する分子標的と経路には、NOX4とNOX1の阻害と、線維症と炎症に関与するダウンストリームシグナル伝達経路の調節が含まれます .
類似の化合物との比較
セタナキシブは、NOX4とNOX1のデュアル阻害により、NADPHオキシダーゼ阻害剤の中でユニークです。 他の類似の化合物には、NOX4とNOX1のデュアルインヒビターでもあるGKT137831と、パンNADPHオキシダーゼインヒビターであるVAS2870があります 。 これらの化合物と比較して、セタナキシブは、前臨床および臨床試験で、優れた有効性と安全性プロファイルを示しています .
他の類似の化合物には、非特異的NADPHオキシダーゼ阻害剤であるアポシニンと、NADPHオキシダーゼを含むフラボプロテインの非選択的阻害剤であるジフェニレンヨードニウムがあります 。 これらの化合物は、特異性とオフターゲット効果の点で制限があり、セタナキシブを酸化ストレス関連疾患の治療のためのより有望な治療薬にしています .
生化学分析
Biochemical Properties
GKT137831 is a preferential direct inhibitor of NOX1 and NOX4 . It can delay or prevent the progression of many cardiovascular disorders by inhibiting reactive oxygen species (ROS) generation . It shows only weak inhibitory activity against NOX2 . It has good pharmacokinetic properties and bioavailability with one or two daily doses administered to rodents or patients .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cardiac function and viability of neonatal rat cardiomyocytes (NRCMs) in vitro . It also decreased ROS production and the cardiomyocyte apoptosis rate . In addition, this compound could protect adipose-derived stem cells (ADSCs) from oxidative stress and aging induced by high glucose (HG) and enhance the therapeutic effect of ADSCs on diabetic wounds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its inhibition of NOX1 and NOX4, which are known to generate reactive oxygen species (ROS) that are critical in regulating a variety of cellular functions but also contribute to many diseases . By inhibiting these enzymes, this compound can reduce ROS production, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a study involving a mice model of cardiotoxicity induced by Doxorubicin (DOX), this compound treatment was performed at the same time . The results showed that this compound improved cardiac function, as indicated by the increased left ventricular ejection fraction (LVEF) and fractional shortening (FS%) over a period of 48 weeks .
Dosage Effects in Animal Models
In animal models, this compound has been shown to provide dose-dependent reno- and atheroprotection . It was administered at two doses, 30 mg kg −1 day −1 and 60 mg kg −1 day −1, to ApoE −/− mice 10 weeks after diabetes induction with streptozotocin (STZ), for a period of 10 weeks . The results showed that this compound was protective in a model of diabetic nephropathy at both doses, through suppression of proinflammatory and profibrotic processes .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the regulation of reactive oxygen species (ROS). It acts as a selective inhibitor of NOX1 and NOX4 isoforms of the NADPH oxidase family of enzymes, which are known to generate ROS .
Subcellular Localization
Given its role as an inhibitor of NOX1 and NOX4, it is likely that it interacts with these enzymes at their respective locations within the cell .
準備方法
セタナキシブの合成経路と反応条件には、いくつかのステップが含まれます。この化合物は、容易に入手可能な出発物質から一連の化学反応によって合成されます最終生成物は、精製および結晶化プロセスによって得られます .
セタナキシブの工業的製造方法には、ラボ規模の合成をより大きな規模に拡大することが含まれます。これには、反応条件(温度、圧力、溶媒の選択など)を最適化して、最終生成物の収率と純度を高くすることが含まれます。 工業的生産プロセスには、一貫性と再現性を確保するための厳格な品質管理対策も含まれます .
化学反応の分析
セタナキシブは、酸化、還元、置換反応などのさまざまな種類の化学反応を受けます。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、触媒が含まれます。 これらの反応から生成される主な生成物は、使用する特定の反応条件と試薬によって異なります .
たとえば、セタナキシブは、酸化剤の存在下で酸化反応を受けることができ、酸化誘導体の生成につながります。同様に、還元剤を使用して還元反応を実行して、還元誘導体を得ることができます。 置換反応を実行して、セタナキシブ分子に異なる官能基を導入することもできます .
科学研究アプリケーション
セタナキシブは、化学、生物学、医学、産業など、さまざまな分野で幅広い科学研究アプリケーションを持っています。 化学において、セタナキシブは、酸化ストレスおよび関連する疾患におけるNADPHオキシダーゼの役割を研究するためのツール化合物として使用されます 。 生物学において、セタナキシブは、線維症、癌、心血管疾患などのさまざまな病状の根本にある分子メカニズムを調査するために使用されます .
医学において、セタナキシブは、原発性胆汁性胆管炎、糖尿病性腎症、特発性肺線維症など、さまざまな疾患の治療について、前臨床および臨床試験で有望な結果を示しています 。 産業では、セタナキシブは、線維症の希少疾患および固形腫瘍の治療のための潜在的な治療薬として開発されています .
類似化合物との比較
Setanaxib is unique among NADPH oxidase inhibitors due to its dual inhibition of NOX4 and NOX1. Other similar compounds include GKT137831, which is also a dual inhibitor of NOX4 and NOX1, and VAS2870, which is a pan-NADPH oxidase inhibitor . Compared to these compounds, Setanaxib has shown superior efficacy and safety profiles in preclinical and clinical studies .
Other similar compounds include apocynin, which is a non-specific NADPH oxidase inhibitor, and diphenyleneiodonium, which is a non-selective inhibitor of flavoproteins, including NADPH oxidases . these compounds have limitations in terms of specificity and off-target effects, making Setanaxib a more promising therapeutic agent for the treatment of oxidative stress-related diseases .
特性
IUPAC Name |
2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQPQARIQKJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Record name | Setanaxib | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Setanaxib | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153432 | |
| Record name | Setanaxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218942-37-0 | |
| Record name | 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218942-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GKT-137831 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218942370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setanaxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Setanaxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETANAXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45II35329V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



